2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Overview
Description
2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound that features a triazole ring, a benzyloxyphenyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multi-step organic reactions The allyl group is then added through an alkylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Epoxides, alcohols
Reduction: Dihydrotriazoles
Substitution: Various substituted benzyloxy derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxyphenyl group may enhance the compound’s binding affinity and specificity, while the allyl group can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
({4-allyl-5-[4-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
({4-allyl-5-[4-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
2-[[5-(4-Phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, benzyloxyphenyl group, and triazole ring in a single molecule allows for versatile applications across different fields of research and industry.
Properties
IUPAC Name |
2-[[5-(4-phenylmethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-12-23-19(21-22-20(23)27-14-18(24)25)16-8-10-17(11-9-16)26-13-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPRHOZSYYQNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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